molecular formula C11H17F2NO2 B15311844 Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B15311844
M. Wt: 233.25 g/mol
InChI Key: IQIKSEJHRYZJHI-UHFFFAOYSA-N
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Description

Ethyl 9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylate is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

The synthesis of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure, which can alter its chemical properties and reactivity.

    Ethyl (1S,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate: This stereoisomer has different spatial arrangement of atoms, affecting its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of fluorine atoms and bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C11H17F2NO2/c1-2-16-9(15)10-5-3-4-8(6-14-7-10)11(10,12)13/h8,14H,2-7H2,1H3

InChI Key

IQIKSEJHRYZJHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(C1(F)F)CNC2

Origin of Product

United States

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